molecular formula C17H15ClN4OS B2410724 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478258-95-6

6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2410724
CAS No.: 478258-95-6
M. Wt: 358.84
InChI Key: GGKFHDLXEDMNNC-UHFFFAOYSA-N
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Description

This complex small molecule, 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, is a sophisticated research chemical built on a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various kinase enzymes and other ATP-binding sites. The specific substitution pattern, featuring a thienyl linker conjugated with a pyrrole group, suggests potential for enhanced binding affinity and selectivity towards specific protein targets. Researchers can utilize this compound as a key intermediate or a final scaffold for the design and synthesis of novel bioactive molecules, particularly in the development of targeted protein degraders (PROTACs) or as a chemical probe for high-throughput screening campaigns aimed at identifying new inhibitors for oncology and inflammatory disease pathways. Its structural complexity, combining heteroaromatic systems, makes it a valuable asset for investigating structure-activity relationships (SAR) in drug discovery programs focused on modulating intracellular signaling cascades. The presence of the chloro and hydroxy groups provides handles for further synthetic modification, enabling medicinal chemists to explore a diverse chemical space and optimize pharmacological properties. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

6-chloro-2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-9-4-5-10(2)21(9)17-12(6-7-24-17)13-8-14-19-11(3)15(18)16(23)22(14)20-13/h4-8,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLBJXNUBMAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=CC4=NC(=C(C(=O)N4N3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

  • CAS Number : 478258-94-5
  • Molecular Formula : C18H17ClN4S
  • Molecular Weight : 356.87 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in breast cancer models, particularly MCF-7 and MDA-MB-231 cells. The presence of chlorine and other substituents enhances the anticancer efficacy of these compounds .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Impact on Metabolic Pathways : The compound may affect glucose metabolism and ATP production in cells, which is critical for maintaining cellular energy homeostasis during therapeutic interventions .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The following aspects are noteworthy:

  • Chlorine Substitution : The introduction of chlorine at position 6 has been associated with increased potency against cancer cell lines.
  • Dimethylpyrrole Moiety : The 2,5-dimethylpyrrole component enhances the compound's interaction with biological targets, improving its overall efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindings
Study 1 Identified that pyrazole derivatives significantly inhibited growth in MCF7 spheroids by inducing apoptosis.
Study 2 Demonstrated that compounds with a similar scaffold improved monoclonal antibody production in CHO cells by modulating metabolic pathways.
Study 3 Investigated the cytotoxic effects of various pyrazolo derivatives and found enhanced activity with specific substitutions like chlorine and thienyl groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit varying degrees of antimicrobial activity. The compound has been evaluated for its effectiveness against several bacterial strains.

  • Mechanism : The presence of the thienyl and pyrrole groups enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
  • Efficacy : In studies, it was found that compounds similar to 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol demonstrated minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against various bacteria, showing comparable effectiveness to standard antibiotics such as cefotaxime .

Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays against different tumor cell lines.

  • Cell Lines Tested : Human lung carcinoma (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116).
  • Results : The compound exhibited moderate to potent cytotoxicity with IC50 values indicating significant growth inhibition. The structural features, particularly the side chains on the pyrazolo[1,5-a]pyrimidine core, played a crucial role in enhancing cytotoxic activity .

Antioxidant Properties

The antioxidant capacity of this compound is also noteworthy. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure activity relationship indicates that modifications on the thienyl and pyrrole moieties can significantly influence biological activity.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases antimicrobial potency
Variation in alkyl chain lengthModulates cytotoxicity against cancer cells

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in Molecules highlighted the synthesis of related compounds and their antimicrobial activities against various strains. The results indicated that compounds with similar structures showed promising antibacterial effects comparable to traditional antibiotics .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on multiple cancer cell lines using MTT assays. The findings revealed that specific derivatives exhibited significant inhibition of cell growth, suggesting potential for further development as anticancer agents .
  • Antioxidant Assessment : Research into the antioxidant properties demonstrated that this compound could effectively neutralize free radicals, which is critical for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for preparing 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, and what key parameters optimize yield?

A multi-step approach is typically employed. For pyrazolo[1,5-a]pyrimidine derivatives, a common strategy involves coupling chlorinated intermediates with substituted thiophenes or pyrroles. For example, a pyrazolo[1,5-a]pyrimidine core can be synthesized by refluxing precursors like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with aromatic amines in 2-propanol at 60°C for 3 h, achieving yields up to 84% after crystallization . Key optimizations include solvent selection (e.g., ethanol or DMF-EtOH mixtures for recrystallization), stoichiometric ratios, and temperature control during cyclization steps .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct singlet peaks for pyrazole-H (δ ~8.35 ppm) and pyrimidine-H (δ ~6.72 ppm) .
  • HRMS : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values within 3 ppm error) .
  • FTIR : To identify functional groups like hydroxyl (broad ~3200 cm⁻¹) or C-Cl stretches (~750 cm⁻¹) .
  • Melting point analysis : Sharp, reproducible melting ranges (e.g., 178–179°C) indicate purity .

Advanced Research Questions

Q. What experimental strategies address contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For pyrazolo[1,5-a]pyrimidines, deuterated solvents (e.g., CDCl3) and variable-temperature NMR can resolve dynamic proton exchanges. If HRMS data conflicts with theoretical values, recalibrate instrumentation or re-isolate the compound to remove impurities . Cross-validation with X-ray crystallography (where feasible) provides definitive structural confirmation .

Q. How do electronic effects of substituents (e.g., 2,5-dimethylpyrrole, chloro group) influence reactivity in downstream functionalization?

Electron-donating groups like methyl on the pyrrole ring enhance nucleophilic substitution at the 7-hydroxyl position, while electron-withdrawing groups (e.g., Cl) deactivate the pyrimidine core. For example, chlorinated pyrazolo[1,5-a]pyrimidines exhibit reduced reactivity in Suzuki couplings compared to methoxy-substituted analogs, requiring palladium catalysts with stronger oxidative addition capacity . Computational studies (DFT) can predict charge distribution and guide functionalization strategies.

Q. What methodologies resolve low yields in thiophene-pyrrole coupling steps?

Low yields in heterocyclic coupling often stem from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct coupling .
  • Catalytic systems : Use CuI or Pd(PPh3)4 to facilitate Ullmann or Buchwald-Hartwig couplings .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Accelerated stability testing involves:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 h, monitoring decomposition via HPLC .
  • Thermal stress : Heat solid samples to 60–100°C for 48 h, analyzing changes by DSC/TGA .
  • Light exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for optimizing reaction conditions (e.g., DoE)?

Design of Experiments (DoE) is critical for multi-variable optimization. For example, a three-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design can identify interactions affecting yield. Response surface modeling (RSM) pinpoints optimal conditions, reducing experimental runs by 40–60% compared to one-variable-at-a-time approaches .

Q. How should researchers reconcile discrepancies between computational predictions and experimental biological activity?

If molecular docking predicts high binding affinity but in vitro assays show low activity, consider:

  • Solubility limitations : Measure logP and adjust formulations (e.g., DMSO stock solutions).
  • Metabolic instability : Perform microsomal stability assays to identify rapid degradation .
  • Off-target effects : Use kinome-wide profiling to assess selectivity .

Structural & Mechanistic Insights

Q. What role does the 7-hydroxyl group play in modulating biological activity?

The 7-OH group participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets). Methylation or acetylation of this group reduces binding affinity in kinase inhibitors, as shown in analogs lacking hydrogen-bond donors .

Q. How can X-ray crystallography or cryo-EM elucidate binding modes of this compound with therapeutic targets?

Co-crystallization with target proteins (e.g., kinases) at 1.5–2.0 Å resolution reveals key interactions. For example, the 2-(2,5-dimethylpyrrolyl)thienyl group may occupy hydrophobic pockets, while the pyrazolo[1,5-a]pyrimidine core aligns with catalytic lysine residues .

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